

# Application Notes and Protocols for Testing ZK824859 Efficacy in Animal Models

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## Compound of Interest

Compound Name: ZK824859

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## Introduction

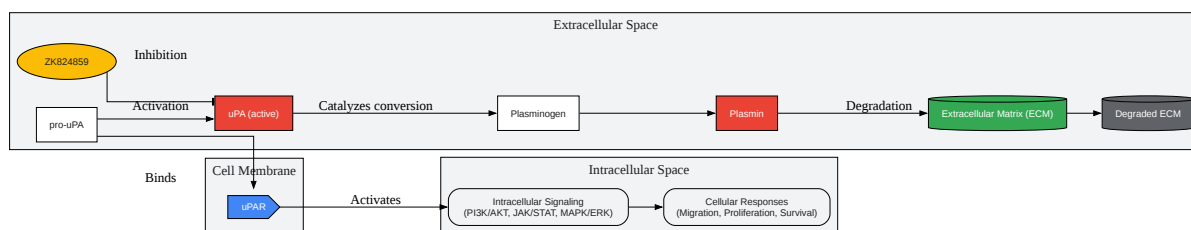
**ZK824859** is a selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease implicated in various pathological processes, including inflammation and tissue remodeling.[1] The urokinase plasminogen activator system is a key player in the degradation of the extracellular matrix through the conversion of plasminogen to plasmin.[1][2] This activity is crucial for cell migration and tissue invasion, and its dysregulation is associated with diseases such as cancer and inflammatory disorders.[1][2] **ZK824859** demonstrates inhibitory activity against human and mouse uPA, making it a candidate for therapeutic intervention in diseases where uPA activity is upregulated.

These application notes provide detailed protocols for evaluating the in vivo efficacy of **ZK824859** using the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a well-established animal model for multiple sclerosis that involves neuroinflammation and demyelination.

## Signaling Pathway of Urokinase Plasminogen Activator (uPA)

The uPA system plays a critical role in extracellular matrix remodeling and cell signaling. The binding of uPA to its receptor, uPAR, on the cell surface initiates a cascade of events. This

interaction facilitates the conversion of plasminogen into plasmin, a broad-spectrum protease that degrades components of the extracellular matrix.[1][2][3] This process is vital for cell migration and tissue invasion.[1] Furthermore, the uPA/uPAR complex can interact with other cell surface receptors, such as integrins and G-protein coupled receptors, to activate intracellular signaling pathways, including the PI3K/AKT, JAK/STAT, and MAPK/ERK pathways, which regulate cell proliferation, survival, and migration.[3][4] **ZK824859**, as a uPA inhibitor, is designed to block the catalytic activity of uPA, thereby preventing the downstream effects of plasminogen activation and subsequent signaling events.



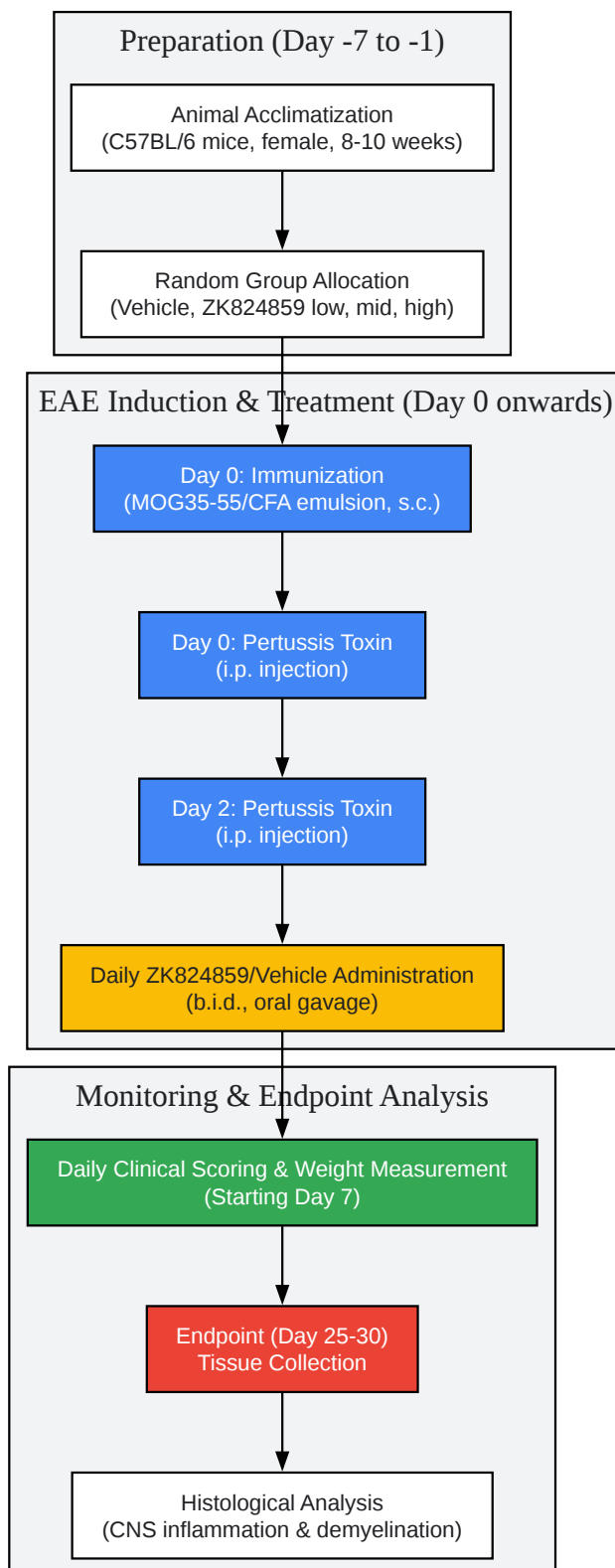
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uPA Signaling Pathway and Inhibition by **ZK824859**.

## Animal Model: Experimental Autoimmune Encephalomyelitis (EAE)

The EAE model is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.[5][6] In C57BL/6 mice, EAE is typically induced by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA), followed by administration of pertussis toxin (PTX).[3][7][8] This leads to the development of a chronic progressive paralysis characterized by central nervous system (CNS) inflammation and demyelination.[1][3]

## Experimental Workflow



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Experimental workflow for testing **ZK824859** in the EAE mouse model.

## Detailed Protocols

### I. EAE Induction in C57BL/6 Mice

Materials:

- Female C57BL/6 mice (8-10 weeks old)
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis Toxin (PTX)
- Sterile Phosphate Buffered Saline (PBS)
- Sterile syringes and needles

Procedure:

- Preparation of MOG35-55/CFA Emulsion:
  - On the day of immunization, prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.
  - Prepare an equal volume of CFA.
  - Emulsify the MOG35-55 solution with CFA by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
- Immunization (Day 0):
  - Anesthetize mice lightly.
  - Inject 100  $\mu$ L of the MOG35-55/CFA emulsion subcutaneously (s.c.) at two sites on the flank (50  $\mu$ L per site). This delivers a total of 100  $\mu$ g of MOG35-55 per mouse.
  - Administer 200 ng of PTX intraperitoneally (i.p.) in 100  $\mu$ L of sterile PBS.

- Second PTX Injection (Day 2):
  - Administer a second dose of 200 ng of PTX i.p. in 100 µL of sterile PBS.

## II. ZK824859 Administration

Materials:

- **ZK824859** hydrochloride
- Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
- Oral gavage needles

Procedure:

- Preparation of Dosing Solutions:
  - Prepare stock solutions of **ZK824859** in the chosen vehicle at concentrations required for the different dose groups (e.g., 10, 25, and 50 mg/kg).
  - Ensure the solutions are homogenous.
- Administration:
  - Starting from Day 0 (day of immunization), administer the appropriate dose of **ZK824859** or vehicle control to each mouse twice daily (b.i.d.) via oral gavage.
  - The volume of administration should be adjusted based on the individual mouse's body weight.

## III. Clinical Assessment of EAE

Procedure:

- Beginning on day 7 post-immunization, monitor all mice daily for clinical signs of EAE and record their body weight.
- Assign a clinical score to each mouse based on the following scale:[\[9\]](#)[\[10\]](#)[\[11\]](#)

- 0: No clinical signs.
- 0.5: Tip of tail is limp.
- 1: Limp tail.
- 1.5: Limp tail and hind limb weakness.
- 2: Limp tail and definite hind limb weakness.
- 2.5: Limp tail and dragging of one hind limb.
- 3: Limp tail and complete paralysis of both hind limbs.
- 3.5: Limp tail, complete hind limb paralysis, and forelimb weakness.
- 4: Moribund state.
- 5: Death due to EAE.

## IV. Histopathological Analysis

Materials:

- 4% Paraformaldehyde (PFA) in PBS
- Paraffin embedding reagents
- Microtome
- Hematoxylin and Eosin (H&E) stains
- Luxol Fast Blue (LFB) stain
- Microscope

Procedure:

- Tissue Collection and Fixation:

- At the experimental endpoint (e.g., day 25-30 post-immunization), euthanize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
- Carefully dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.
- Tissue Processing and Sectioning:
  - Process the fixed tissues through a series of graded alcohols and xylene, and embed in paraffin.
  - Cut 5-10  $\mu$ m thick sections of the brain and spinal cord using a microtome.
- Staining:
  - H&E Staining: Stain sections with H&E to visualize inflammatory cell infiltrates in the CNS.
  - LFB Staining: Stain sections with LFB to assess the degree of demyelination. Myelinated areas will stain blue, while demyelinated areas will appear pale.
- Quantification:
  - Score the degree of inflammation and demyelination semi-quantitatively on a scale of 0-4 (0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe) in different regions of the CNS (e.g., cerebellum, spinal cord).
  - Alternatively, quantify the area of inflammatory infiltrates and demyelination using image analysis software.

## Data Presentation

Quantitative data from the study should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Clinical EAE Parameters

Treatment Group	Mean Day of Onset	Mean Maximum Clinical Score	Cumulative Disease Score	Incidence (%)
Vehicle Control				
ZK824859 (10 mg/kg)				
ZK824859 (25 mg/kg)				
ZK824859 (50 mg/kg)				

Table 2: Histopathological Scores

Treatment Group	Mean Inflammation Score (Spinal Cord)	Mean Demyelination Score (Spinal Cord)
Vehicle Control		
ZK824859 (10 mg/kg)		
ZK824859 (25 mg/kg)		
ZK824859 (50 mg/kg)		

Table 3: **ZK824859** Inhibitory Activity



Compound	Target	IC50 (nM)	Species
ZK824859	uPA	79	Human
tPA	1580	Human	
Plasmin	1330	Human	
uPA	410	Mouse	
tPA	910	Mouse	
Plasmin	1600	Mouse	

Data obtained from  
MedChemExpress  
and is for reference  
only.[1]

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